GSK963
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Overview
Description
GSK963 is a chiral, highly potent, and selective inhibitor of receptor-interacting protein kinase 1 (RIP1). It has an IC50 value of 29 nanomolar and is known for its strong and selective inhibition of necroptosis in murine and human cells . Necroptosis is a form of programmed cell death that is morphologically similar to necrosis and is involved in various pathophysiological disorders .
Mechanism of Action
GSK963, also known as GSK-963, 2,2-Dimethyl-1-(5(S)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one, this compound (Racemate), or GSK’963, is a potent and selective inhibitor of receptor-interacting protein 1 kinase (RIP1 or RIPK1). This compound has been studied for its role in inflammation and necroptosis .
Target of Action
The primary target of this compound is RIP1 kinase (RIPK1) . RIP1 kinase is an essential adaptor for signaling induced by a number of innate immune receptors including TNFR1 and other death receptors, TLR3, and TLR4 .
Mode of Action
This compound interacts with RIP1 kinase, inhibiting its activity. This interaction blocks the RIP1-dependent cell death pathway . The compound is significantly more potent than Nec-1, a previous generation RIP1 kinase inhibitor, in both biochemical and cellular assays .
Biochemical Pathways
The inhibition of RIP1 kinase by this compound affects the necroptosis pathway, a form of regulated necrosis. RIP1 kinase activity is a key driver of inflammation and tissue damage in a variety of disease settings, most notably involving the proinflammatory cytokine TNF .
Pharmacokinetics
This compound has been shown to have favorable pharmacokinetic properties . .
Result of Action
The inhibition of RIP1 kinase by this compound results in the prevention of RIP1-dependent cell death, also known as necroptosis . This can lead to a reduction in inflammation and tissue damage, particularly in settings involving the proinflammatory cytokine TNF .
Action Environment
It’s worth noting that this compound has been shown to be extremely potent in human cells, but it has highly reduced cellular efficacy in mouse and rat .
Biochemical Analysis
Biochemical Properties
GSK963 is a potent and selective inhibitor of RIP1 kinase, a key driver of inflammation in a variety of disease settings . It inhibits RIP1-dependent cell death with an IC50 of between 1 and 4 nM in human and murine cells . This compound is 410,000-fold selective for RIP1 over 339 other kinases .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It efficiently blocks cellular activation of RIPK1, RIPK3, and MLKL upon necroptosis stimuli . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly blocking the kinase activity of RIPK1 . It inhibits RIP1-dependent cell death, a form of regulated necrosis termed necroptosis . It also regulates apoptosis and the production of inflammatory cytokines under certain circumstances .
Temporal Effects in Laboratory Settings
The increased in vitro potency of this compound also translates in vivo, where it provides much greater protection from hypothermia at matched doses to Nec-1, in a model of TNF-induced sterile shock
Metabolic Pathways
It is known that RIPK1, the target of this compound, plays a role in a number of innate immune receptors including TNFR1 and other death receptors, TLR3 and TLR4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK963 involves the preparation of a chiral small-molecule inhibitor. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that this compound is chemically distinct from other RIP1 kinase inhibitors such as Necrostatin-1 and Necrostatin-1s .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, the production of such compounds involves multi-step organic synthesis, purification, and quality control processes to ensure high purity and potency .
Chemical Reactions Analysis
Types of Reactions: GSK963 primarily undergoes interactions with kinases, specifically inhibiting the activity of RIP1 kinase. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in the context of its biological activity .
Common Reagents and Conditions: The compound is used in biochemical assays with specific reagents and conditions to study its inhibitory effects on RIP1 kinase. The exact reagents and conditions are tailored to the experimental setup and are not universally standardized .
Major Products Formed: The major product of interest when using this compound is the inhibition of necroptosis, which is a result of its interaction with RIP1 kinase. This inhibition is crucial for studying the pathways involved in necroptosis and related inflammatory responses .
Scientific Research Applications
GSK963 has a wide range of scientific research applications, including but not limited to:
Comparison with Similar Compounds
Necrostatin-1: An earlier RIP1 kinase inhibitor with moderate potency and off-target activity against indoleamine-2,3-dioxygenase (IDO).
Necrostatin-1s: An improved version of Necrostatin-1 with better pharmacokinetic properties and no IDO inhibitory activity.
GSK962: The inactive enantiomer of GSK963, used as a negative control to confirm on-target effects.
Uniqueness: this compound is significantly more potent than Necrostatin-1 and Necrostatin-1s, with an IC50 value of 29 nanomolar. It is over 10,000-fold selective for RIP1 over 339 other kinases and lacks measurable activity against IDO . This high selectivity and potency make this compound a valuable tool for studying RIP1 kinase and its role in disease pathogenesis .
Properties
IUPAC Name |
2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQVSLWJBLPTMD-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N1[C@@H](CC=N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.